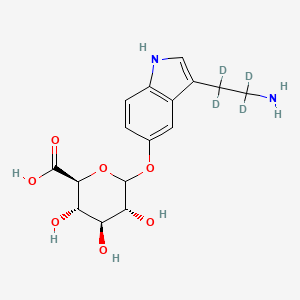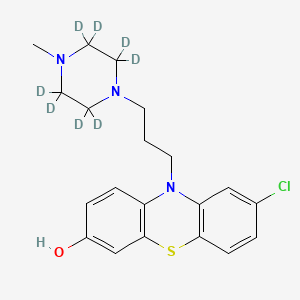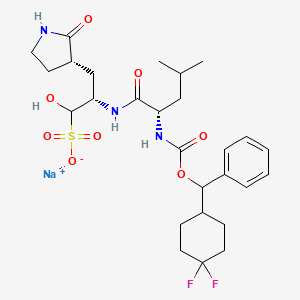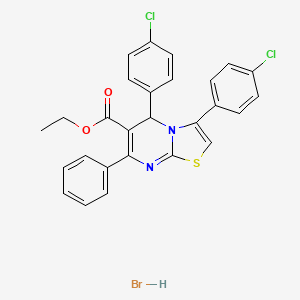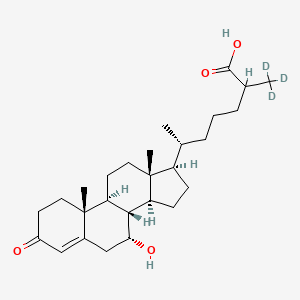
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is a deuterated derivative of 7alpha-Hydroxy-3-oxocholest-4-enoic acid. This compound is synthesized in the brain and is a component of the cerebrospinal fluid . It is often used in scientific research due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is synthesized through the deuteration of 7alpha-Hydroxy-3-oxocholest-4-enoic acid. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the compound. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is optimized to ensure high yield and purity of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of 7-oxo derivatives, while reduction can produce various hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in the brain and cerebrospinal fluid.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the development of new drugs and chemical compounds
Wirkmechanismus
The mechanism of action of 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 involves its interaction with various molecular targets and pathways in the body. It is known to be a component of the cerebrospinal fluid and is involved in various biochemical processes in the brain. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in the regulation of cholesterol metabolism and other physiological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 include:
- 7alpha-Hydroxy-3-oxocholest-4-enoic acid
- 27-Hydroxycholesterol
- 7beta-Hydroxycholesterol
- 24(S)-Hydroxycholesterol
Uniqueness
What sets this compound apart from these similar compounds is its deuterated nature. The incorporation of deuterium enhances its stability and makes it a valuable tool in scientific research, particularly in studies involving mass spectrometry and NMR spectroscopy .
Eigenschaften
Molekularformel |
C27H42O4 |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3 |
InChI-Schlüssel |
SATGKQGFUDXGAX-PKHGPHITSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)C(=O)O |
Kanonische SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




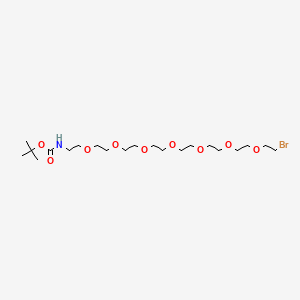

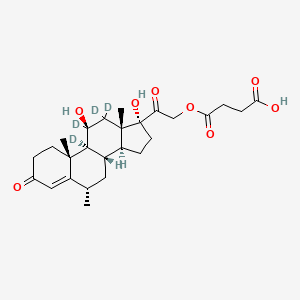
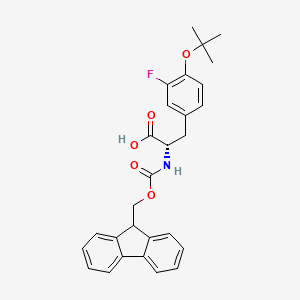
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
